1-[3-(Trifluoromethyl)phenyl]butan-1-amine is a chiral molecule that serves as a key intermediate in the synthesis of Repaglinide, an oral antidiabetic drug used for the treatment of type 2 diabetes. [] This compound is classified as a benzylamine derivative due to the presence of the aminomethyl (-CH2NH2) substituent on the benzene ring. Its significance in scientific research stems from its role as a building block for synthesizing various biologically active compounds, particularly those targeting the treatment of diabetes.
1-[3-(Trifluoromethyl)phenyl]butan-1-amine is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further linked to a butan-1-amine chain. This compound, with the CAS number 708253-40-1, exhibits unique chemical properties that make it valuable in various scientific and industrial applications. Its molecular formula is CHFN, and it has a molecular weight of approximately 217.23 g/mol .
The compound can be synthesized through several methods, primarily involving the reaction of 3-(trifluoromethyl)benzaldehyde with butylamine under reductive amination conditions. This synthesis typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
1-[3-(Trifluoromethyl)phenyl]butan-1-amine is classified as an amine due to the presence of the amine functional group (-NH). It falls under the category of trifluoromethylated organic compounds, which are known for their distinctive electronic and steric properties.
The synthesis of 1-[3-(Trifluoromethyl)phenyl]butan-1-amine can be achieved through various synthetic routes:
The reaction conditions typically include:
The molecular structure of 1-[3-(Trifluoromethyl)phenyl]butan-1-amine consists of:
Key structural data includes:
1-[3-(Trifluoromethyl)phenyl]butan-1-amine can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-[3-(Trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and intracellular interactions. This interaction can modulate various biochemical pathways, influencing physiological responses and potential therapeutic effects.
Key chemical properties include:
Relevant data from various sources indicate that the trifluoromethyl group significantly affects the compound's reactivity and stability compared to non-fluorinated analogs .
1-[3-(Trifluoromethyl)phenyl]butan-1-amine has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable asset in various fields, from synthetic chemistry to medicinal applications.
Nucleophilic substitution remains a cornerstone for installing the 3-(trifluoromethyl)phenyl moiety. The most direct route involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with butyrolactam, followed by acid hydrolysis to yield the target amine. Optimization studies reveal that polar aprotic solvents (e.g., DMF) and elevated temperatures (110–130°C) significantly enhance the substitution kinetics by stabilizing the transition state [1] [6]. Alternative pathways utilize 3-(trifluoromethyl)benzyl halides reacting with propylmagnesium bromide (Grignard reagent) to form intermediates that undergo subsequent amination.
Table 1: Optimization of Nucleophilic Substitution Conditions
Electrophile | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts Identified |
---|---|---|---|---|---|---|
1-Bromo-3-(trifluoromethyl)benzene | Butyrolactam | DMF | 120 | 12 | 78 | Diaryl ether, Dehalogenated arene |
3-(Trifluoromethyl)benzyl chloride | n-PrMgBr | THF | 0→25 | 4 | 65 | Wurtz coupling product |
1-Chloro-3-(trifluoromethyl)benzene | CuCN/NaCN then n-BuLi | Toluene | 110 | 18 | 52 | Benzonitrile derivative |
Key improvements include:
Catalytic amination offers superior atom economy compared to classical methods. Two principal strategies dominate:
Table 2: Catalytic Systems for Backbone Amination
Method | Catalyst | Conditions | Yield (%) | Selectivity Issues |
---|---|---|---|---|
Reductive Amination | Pd/C (10 wt%) | H₂ (50 psi), MeOH, 25°C | 88 | Over-alkylation (≤8% dialkylated) |
Hydroamination | [Co(acac)₃] / LiNTf₂ | Toluene, 100°C, 24h | 76 | Alkene isomerization (12%) |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | KOtBu, dioxane, 80°C | 92 | Requires pre-halogenated arene |
Mechanistic insights:
The chiral center at C1 necessitates enantioselective synthesis for pharmaceutical applications. Three validated approaches exist:
Table 3: Enantioselective Synthesis and Resolution Performance
Strategy | Conditions | ee (%) | Yield (%) | Scale-Up Feasibility |
---|---|---|---|---|
Rh-(R,R)-DuPhos Hydrogenation | 10 bar H₂, MeOH, 25°C | 94 | 90 | Moderate (catalyst cost) |
(S)-Proline Auxiliary | NaBH₄, THF, −78°C | >99 | 75* | Low (multi-step) |
CAL-B Kinetic Resolution | Vinyl acetate, MTBE, 30°C, 24h | >99 (R) | 45 | High |
*Yield after auxiliary removal.
Critical considerations:
Minimizing waste in 1-[3-(trifluoromethyl)phenyl]butan-1-amine synthesis focuses on solvent selection, catalyst design, and process intensification:
Table 4: Environmental Metrics for Sustainable Synthesis
Parameter | Batch (Traditional) | Flow (Optimized) | NADES-Mediated |
---|---|---|---|
E-factor | 32 | 9 | 6 |
PMI (Process Mass Intensity) | 45 | 12 | 8 |
Catalyst Recycling | Not feasible | Limited | 10 cycles |
Energy Consumption (kWh/kg) | 280 | 95 | 110 |
Key innovations:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: